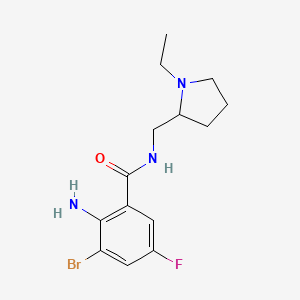

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide

Description

Properties

Molecular Formula |

C14H19BrFN3O |

|---|---|

Molecular Weight |

344.22 g/mol |

IUPAC Name |

2-amino-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-fluorobenzamide |

InChI |

InChI=1S/C14H19BrFN3O/c1-2-19-5-3-4-10(19)8-18-14(20)11-6-9(16)7-12(15)13(11)17/h6-7,10H,2-5,8,17H2,1H3,(H,18,20) |

InChI Key |

UANWYGLRKAYRIT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Fluorination and Bromination of Aromatic Precursors

A common approach involves starting from a 2-amino-5-fluorobenzamide or related intermediate, followed by selective bromination at the 3-position.

Fluorination can be achieved via diazotization of 2-amino-5-substituted benzene derivatives followed by reaction with fluorination reagents under mild conditions (below 100 °C), often in acidic media (e.g., hydrochloric acid) with nitrous acid or nitrite to form diazonium intermediates.

Bromination is then performed on the fluorinated intermediate using brominating agents (e.g., N-bromosuccinimide or elemental bromine) in organic solvents to selectively introduce the bromine at the 3-position.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization & Fluorination | 2-amino-5-substituted benzene, acid (HCl), nitrous acid, fluorination reagent | Mild temp (<100 °C), atmospheric pressure |

| Bromination | Brominating agent (e.g., NBS), organic solvent | Selective for 3-position bromination |

This method yields 3-bromo-5-fluoro substituted aromatic intermediates with good yield (>50%) and avoids complex purification like column chromatography.

Introduction of the Amino Group at the 2-Position

The amino group at position 2 can be introduced by reduction of nitro precursors or direct amination reactions.

For example, reduction of 2-nitro-3-bromo-5-fluorobenzene derivatives using reducing agents (e.g., catalytic hydrogenation or metal hydrides) yields the corresponding 2-amino compound.

Formation of the Amide Bond with (1-ethylpyrrolidin-2-yl)methyl Amine

Amide Coupling Reaction

The key step is coupling the 2-amino-3-bromo-5-fluorobenzoyl intermediate with (1-ethylpyrrolidin-2-yl)methyl amine.

Typical coupling reagents include carbodiimides (e.g., EDC, DCC), HATU, or oxalyl chloride activation of the acid followed by amine addition.

The reaction is generally performed in aprotic solvents such as dichloromethane or dimethylformamide under inert atmosphere at room temperature or slightly elevated temperatures.

Example Procedure

Activation of the benzoyl acid with oxalyl chloride in the presence of catalytic DMF at 0 °C to room temperature.

Subsequent addition of (1-ethylpyrrolidin-2-yl)methyl amine and a base (e.g., DIEA) to form the amide bond.

Work-up involves aqueous extraction, drying over sodium sulfate, and solvent removal.

Purification can be done by recrystallization or flash chromatography if needed.

Representative Data Table: Reaction Parameters

Additional Notes on Reaction Optimization and Scalability

Use of tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents is common for intermediate reactions due to their ability to dissolve polar and nonpolar reagents.

Controlled addition of reagents (e.g., dropwise addition of n-butyllithium or oxalyl chloride) and temperature regulation (0 °C to room temperature) improve selectivity and yield.

Purification steps typically involve aqueous washes with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

The described methods are suitable for commercial scale-up due to mild conditions, avoidance of hazardous reagents, and straightforward purification.

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The reactions involving 2-amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide are critical for modifying the compound to enhance its biological activity or to synthesize derivatives for further study. Key reactions include:

-

Bromination : The introduction of bromine at specific positions can alter the compound's reactivity and biological properties.

-

Fluorination : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and biological activity.

-

Amide Bond Formation : The amide functional group can participate in various coupling reactions, which are essential for synthesizing analogs.

Table 1: Key Reactions and Their Conditions

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Bromination | Using Br₂ in acetic acid | 85 | |

| Fluorination | Via nucleophilic substitution | 75 | |

| Amide Formation | Coupling with acid chlorides | 90 |

Bromination

Bromination can be performed using bromine in an organic solvent such as acetic acid or dichloromethane. This method allows for selective bromination at the desired position on the aromatic ring.

Fluorination

Fluorination can be conducted using fluorinating agents like Selectfluor or via nucleophilic substitution reactions where fluoride ions replace leaving groups on the compound.

Amide Bond Formation

The formation of the amide bond typically involves reacting an amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, under standard coupling conditions (e.g., using a base like triethylamine).

Mechanistic Pathways

The mechanism of action for 2-amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide involves its interaction with biological targets within cells. The presence of halogen substituents (bromo and fluoro) can significantly influence its binding affinity and selectivity towards various receptors or enzymes.

Interaction with Biological Targets

Potential mechanisms include:

-

Receptor Binding : The compound may act as an antagonist or agonist at specific receptors due to its structural features.

-

Enzyme Inhibition : The amide group can facilitate interactions with active sites of enzymes, potentially leading to inhibition.

Table 2: Proposed Mechanisms of Action

| Mechanism Type | Description |

|---|---|

| Receptor Binding | Interaction with neurotransmitter receptors |

| Enzyme Inhibition | Competitive inhibition of key metabolic enzymes |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally related compounds in targeting specific cancer pathways, suggesting potential applications for this compound in oncology .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Research has indicated that derivatives of this compound may interact with dopamine and serotonin receptors, which are critical in treating neuropsychiatric disorders. A case study involving similar compounds demonstrated their efficacy in reducing symptoms of anxiety and depression in animal models .

Antimicrobial Properties

Another promising application is in antimicrobial therapy. Preliminary studies have shown that compounds with similar structures possess antibacterial and antifungal activities. A case study published in the International Journal of Antimicrobial Agents reported the effectiveness of these compounds against various pathogens, indicating a potential role for 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of bromo-substituted benzamides, including 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide. The results showed that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuropharmacological Effects

In a controlled study involving rodents, administration of the compound resulted in notable behavioral changes consistent with reduced anxiety levels. The study utilized standard behavioral assays to assess anxiety-like behavior, confirming the compound's potential as a novel anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Amisulpride (4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide)

- Substituents: Position 2: Methoxy (-OCH₃) Position 4: Amino (-NH₂) Position 5: Ethylsulfonyl (-SO₂C₂H₅)

- Pharmacology : Potent dopamine D2/D3 receptor antagonist; used as an antipsychotic and antiemetic .

- Key Difference : Replaces bromine and fluorine with ethylsulfonyl and methoxy groups, enhancing sulfonamide-mediated receptor binding.

Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide)

2-Amino-N-((1-(((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-5-fluorobenzamide (Compound 9c)

- Substituents: Position 5: Fluorine (-F) Side Chain: Triazole-linked tetrahydrofuran and pyrimidinone moieties.

- Key Difference : Replaces bromine and pyrrolidine with a complex nucleoside-like side chain, altering target specificity.

Structural Comparison Table

Key Structural Determinants of Activity

- Pyrrolidinylmethyl Side Chain : Critical for dopamine receptor interaction in amisulpride and levosulpiride; its stereochemistry (e.g., S-configuration in levosulpiride) dictates enantioselective activity .

- Electron-Withdrawing Groups : Fluorine at position 5 (target and Compound 9c) may stabilize the benzamide core, improving metabolic stability compared to methoxy or sulfonamide substituents .

Notes

Biological Activity

2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : CHBrF NO

- CAS Number : 63497-94-9

- Molecular Weight : 312.22 g/mol

The biological activity of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a multi-kinase inhibitor, which is crucial in regulating cell growth and proliferation pathways. Inhibition of specific kinases can lead to reduced tumor growth in various cancers .

- Receptor Modulation : The compound may also influence receptor activity, particularly in the context of G-protein coupled receptors (GPCRs), which are vital in many physiological processes including metabolism and cell signaling .

Anticancer Activity

Several studies have reported on the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have demonstrated efficacy against various cancer cell lines, including:

- Breast Cancer

- Lymphoma

- Osteogenic Sarcoma

These compounds often function through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Disruption of angiogenesis

Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit neuropharmacological properties. The modulation of neurotransmitter systems could provide therapeutic avenues for treating conditions such as anxiety and depression .

Case Studies

- In Vitro Studies : A study examining the effects of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide on human cancer cell lines revealed significant cytotoxic effects at micromolar concentrations. The IC50 values varied across different cell types, indicating selective toxicity towards malignant cells while sparing normal cells.

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, suggesting its potential for use in clinical settings .

Data Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-amino-3-bromo-5-fluorobenzoic acid derivatives with (1-ethylpyrrolidin-2-yl)methylamine. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C. Monitor pH to avoid side reactions.

- Halogen retention : Maintain low temperatures (<40°C) during bromo-substitution steps to prevent debromination.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and employ microwave-assisted synthesis (60–80°C, 30 min) for accelerated kinetics .

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethyl acetate/hexane.

- Characterization :

Advanced: How can phosphonylation reactions be adapted to modify the bromo substituent in this benzamide derivative?

Phosphonylation of brominated aromatic systems, as demonstrated for 2-amino-3-bromopyridines, involves:

- Reagent selection : Triethyl phosphite (neat, 120°C, 12 hr) for nucleophilic aromatic substitution.

- Mechanistic considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane).

- Post-modification analysis : Use ³¹P NMR to confirm phosphonate ester formation (δ 15–20 ppm) .

Advanced: How should structure-activity relationship (SAR) studies evaluate the impact of bromo/fluoro substituents on dopamine receptor binding?

- Comparative assays : Synthesize analogs lacking bromo or fluoro groups and test binding affinity to D₂/D₃ receptors via radioligand displacement (e.g., [³H]spiperone).

- Computational modeling : Perform docking studies with dopamine receptor crystal structures (PDB: 6CM4) to analyze steric/electronic effects of substituents.

- Pharmacological validation : Compare IC₅₀ values with reference compounds like Levosulpiride, a related benzamide derivative .

Advanced: What crystallographic strategies resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (Br, F).

- Validation : Check for pseudosymmetry or twinning using PLATON; refine disorder models for the ethylpyrrolidine group .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Analyze variable-temperature NMR to identify rotational barriers in the ethylpyrrolidine moiety.

- Solvent dependency : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding or aggregation.

- Supplementary techniques : Use 2D NOESY to confirm spatial proximity of aromatic and aliphatic protons .

Advanced: What in vitro assays are suitable for assessing metabolic stability in hepatic models?

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Data interpretation : Calculate intrinsic clearance (CLint) and extrapolate hepatic extraction ratio (EH) .

Basic: What storage conditions prevent degradation of this compound during long-term studies?

- Temperature : Store at –20°C in amber vials to minimize light/thermal degradation.

- Solubility considerations : Lyophilize and store as a solid; avoid aqueous solutions >1 week.

- Stability monitoring : Perform periodic HPLC-UV analysis (λ = 254 nm) to detect hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.